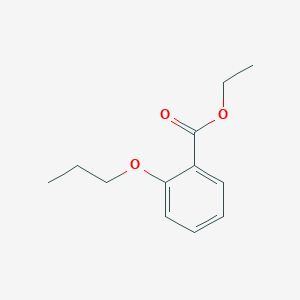
ethyl 2-propoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-propoxybenzoate is an organic compound with the molecular formula C12H16O3. It is an ester derived from benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the hydrogen atom of the hydroxyl group is replaced by a propoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Mécanisme D'action
Target of Action
It’s known that esters like this compound often target enzymes or receptors in the body, interacting with them to induce a physiological response .
Mode of Action
Esters are known to undergo hydrolysis in the presence of a base, splitting the ester linkage and forming an alcohol and a salt of the acid . This reaction could potentially lead to the release of 2-Propoxy-benzoic acid and ethanol in the body, which may interact with their respective targets .
Biochemical Pathways
Esters like this compound can be involved in various biochemical reactions, such as the suzuki–miyaura cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The metabolism of esters typically involves hydrolysis, leading to the formation of an alcohol and an acid .
Result of Action
The hydrolysis of the ester could potentially lead to the release of 2-propoxy-benzoic acid and ethanol, which may have various effects depending on their specific targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of certain enzymes can influence the action, efficacy, and stability of 2-Propoxy-benzoic acid ethyl ester. For instance, the hydrolysis of esters is known to be influenced by the pH of the environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-propoxybenzoate typically involves the esterification of 2-propoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The general reaction is as follows: [ \text{2-Propoxybenzoic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol group, forming 2-propoxybenzyl alcohol.
Substitution: The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products:
Oxidation: 2-Propoxybenzoic acid.
Reduction: 2-Propoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Ethyl 2-propoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its use as a local anesthetic.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the manufacture of fragrances, flavors, and other industrial products
Comparaison Avec Des Composés Similaires
- Ethyl benzoate
- Methyl benzoate
- Ethyl 4-hydroxybenzoate
Comparison: Ethyl 2-propoxybenzoate is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties compared to other esters of benzoic acid. For instance, ethyl benzoate and methyl benzoate lack the propoxy group, resulting in different reactivity and applications. Ethyl 4-hydroxybenzoate, on the other hand, has a hydroxyl group that significantly alters its chemical behavior and biological activity .
Propriétés
IUPAC Name |
ethyl 2-propoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-9-15-11-8-6-5-7-10(11)12(13)14-4-2/h5-8H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQXCDWJOAJLLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

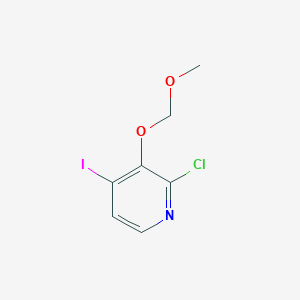


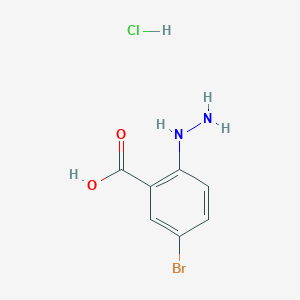
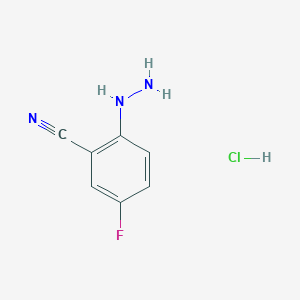

![Poly[(9,9-dioctylfluoren-2,7-diyl)-alt-co-(benzo[2,1,3]thiadiazol-4,7-diyl)]](/img/structure/B6322264.png)
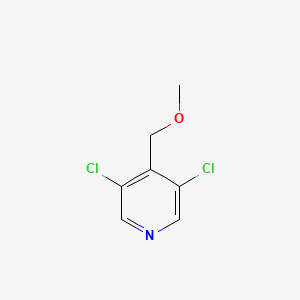
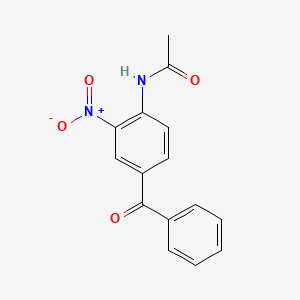

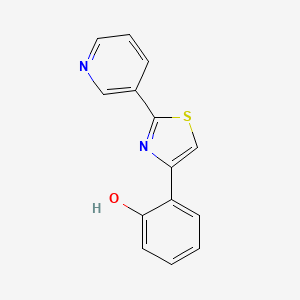
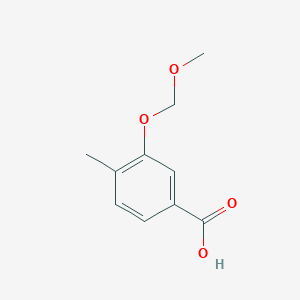
![6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diol](/img/structure/B6322315.png)
